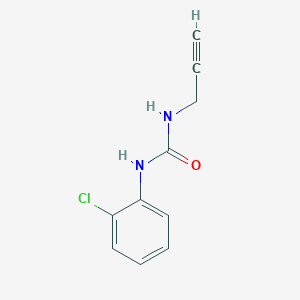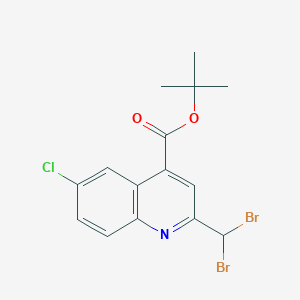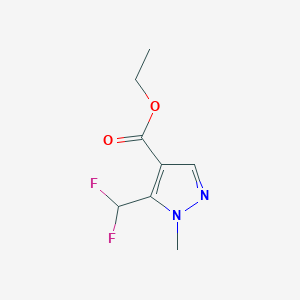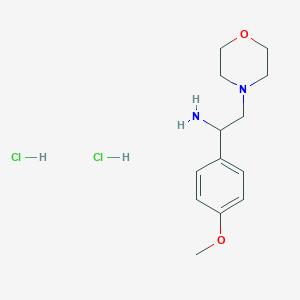![molecular formula C13H17N3O2 B1452159 {N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide CAS No. 1105193-36-9](/img/structure/B1452159.png)
{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Dopamine Receptor Antagonism
A study by Ohmori et al. (1996) involved the synthesis of (S)-N-(3-pyrrolidinyl)benzamide derivatives, closely related to N-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide, to evaluate their binding affinity for cloned dopamine D2, D3, and D4 receptors. The findings indicate a distinct tolerance for various substituents influencing the affinity and selectivity for these receptors. Specifically, a compound from this series demonstrated significant antipsychotic activity by inhibiting apomorphine-induced climbing behavior in mice, suggesting a potential application in neuropharmacology (Ohmori et al., 1996).
Antispasmodic and Antihypoxic Properties
Bakibaev et al. (1994) explored the synthesis of benzamides and their physiological activities, noting that certain benzamides exhibit antispasmodic properties. This suggests that derivatives of N-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide might possess similar properties and could potentially be applied in treatments for conditions involving muscle spasms or hypoxia (Bakibaev et al., 1994).
Molecular Imaging and Transporters
Oltmanns et al. (2009) discussed the use of benzamide derivatives in molecular imaging, particularly for melanoma and melanoma metastases. The study highlights the potential of certain benzamide compounds, including those structurally similar to N-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide, in the development of novel imaging and therapeutic agents (Oltmanns et al., 2009).
Antiproliferative Activity in Cancer Research
Youssef et al. (2020) conducted a study on N-alkyl-2-(substitutedbenzamido) benzamides and related compounds for their potential sigma-1 receptor agonist activity and cytotoxicity against cancer cell lines. This research suggests that certain benzamide derivatives may have significant applications in cancer treatment, especially in targeting specific receptors to inhibit cancer cell proliferation (Youssef et al., 2020).
Colorimetric Sensing of Fluoride Anions
Younes et al. (2020) synthesized N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for the colorimetric detection of fluoride anions. This research highlights the application of benzamide derivatives in chemical sensing, particularly for environmental and analytical purposes (Younes et al., 2020).
Propriétés
IUPAC Name |
N-(2-aminoethyl)-4-(cyclopropanecarbonylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c14-7-8-15-12(17)9-3-5-11(6-4-9)16-13(18)10-1-2-10/h3-6,10H,1-2,7-8,14H2,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSNNRGYXZSHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[2-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1452085.png)



![4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1452089.png)

![3-[1-phenyl-3-(4-phenylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1452091.png)

